molecular formula C20H20N2O3 B1665636 Tyrphostin B56 CAS No. 149092-35-3

Tyrphostin B56

Cat. No. B1665636
M. Wt: 336.4 g/mol
InChI Key: GWCNJMUSWLTSCW-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG 556 is an inhibitor of EGFR. AG 556 selectively inhibits epidermal growth factor receptor kinase autophosphorylation over HER1/2 autophosphorylation. It also blocks LPS-induced TNF-α production.

Scientific Research Applications

Inhibition of Tyrosine Kinase Activity

Tyrphostins, including Tyrphostin B56, are known for their role as tyrosine kinase inhibitors. They have been shown to effectively inhibit the activity of various tyrosine kinases, which are crucial in numerous cellular processes. For instance, Tyrphostins have been observed to inhibit the epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and thereby suppress EGF-stimulated cell proliferation, indicating their potential as therapeutic agents in conditions involving abnormal cellular proliferation, such as cancer (Lyall et al., 1989).

Potential in Cancer Therapy

Research has explored the utility of Tyrphostins in cancer therapy. They have been demonstrated to induce apoptosis and inhibit cell cycle proteins in lymphoma cells, suggesting a potential for treating lymphomas resistant to other forms of chemotherapy (Palumbo et al., 1997). Furthermore, they have been shown to down-regulate Bcr/Abl tyrosine kinase, followed by loss of clonogenic survival in chronic myelogenous leukemia (CML) cells, indicating their selectivity and effectiveness against certain leukemia types (Chandra et al., 2003).

Neuroprotective Effects

Tyrphostins have also been identified for their neuroprotective effects. They protect neuronal cells from oxidative stress-induced nerve cell death, acting through mechanisms like acting as antioxidants, mitochondrial uncouplers, and enhancing cellular glutathione levels. This suggests their potential in treating neurological conditions associated with oxidative stress (Sagara et al., 2002).

Effects on Immune Cells

Interestingly, tyrphostins, including AG17, have been found to exhibit both agonistic and antagonistic effects on human peripheral blood mononuclear cells (PBM), affecting glucose uptake, cytokine secretion, and induction of cytotoxicity. This dual role highlights their potential therapeutic applications in modulating immune responses (Lander et al., 1992).

Application in Inflammatory Diseases

Tyrphostins have also shown promise in the treatment of inflammatory diseases. For example, Tyrphostin AG490, a Janus kinase 2 inhibitor, has been shown to ameliorate cartilage and bone destructions in models of osteoarthritis, suggesting its utility in degenerative joint disorders (Gyurkovska et al., 2014).

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCNJMUSWLTSCW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B56

CAS RN

149092-35-3
Record name AG 556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B56
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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